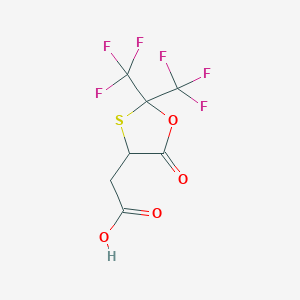![molecular formula C22H18O6 B12563845 4,4'-([1,1'-Biphenyl]-4,4'-diyl)di(oxane-2,6-dione) CAS No. 184908-76-7](/img/structure/B12563845.png)
4,4'-([1,1'-Biphenyl]-4,4'-diyl)di(oxane-2,6-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-([1,1’-Biphenyl]-4,4’-diyl)di(oxane-2,6-dione) is a complex organic compound characterized by its unique structure, which includes two oxane-2,6-dione groups attached to a biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-([1,1’-Biphenyl]-4,4’-diyl)di(oxane-2,6-dione) typically involves the reaction of [1,1’-Biphenyl]-4,4’-diol with oxane-2,6-dione under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-([1,1’-Biphenyl]-4,4’-diyl)di(oxane-2,6-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The biphenyl core allows for substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl dioxides, while reduction can produce biphenyl diols .
Applications De Recherche Scientifique
4,4’-([1,1’-Biphenyl]-4,4’-diyl)di(oxane-2,6-dione) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 4,4’-([1,1’-Biphenyl]-4,4’-diyl)di(oxane-2,6-dione) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The biphenyl core allows for strong binding to these targets, while the oxane-2,6-dione groups facilitate specific chemical reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxane-2,6-dione: Shares the oxane-2,6-dione structure but lacks the biphenyl core.
[1,1’-Biphenyl]-4,4’-diol: Contains the biphenyl core but lacks the oxane-2,6-dione groups.
Uniqueness
The uniqueness of 4,4’-([1,1’-Biphenyl]-4,4’-diyl)di(oxane-2,6-dione) lies in its combination of the biphenyl core and oxane-2,6-dione groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
184908-76-7 |
|---|---|
Formule moléculaire |
C22H18O6 |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
4-[4-[4-(2,6-dioxooxan-4-yl)phenyl]phenyl]oxane-2,6-dione |
InChI |
InChI=1S/C22H18O6/c23-19-9-17(10-20(24)27-19)15-5-1-13(2-6-15)14-3-7-16(8-4-14)18-11-21(25)28-22(26)12-18/h1-8,17-18H,9-12H2 |
Clé InChI |
ZHERHYWFROIXGH-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(=O)OC1=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C4CC(=O)OC(=O)C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Propene, 3-chloro-2-[(2-methoxyethoxy)methyl]-](/img/structure/B12563765.png)
![2-[(2,5-Dihydroxy-4-methylphenyl)methyl]isoquinolin-2-ium chloride](/img/structure/B12563772.png)
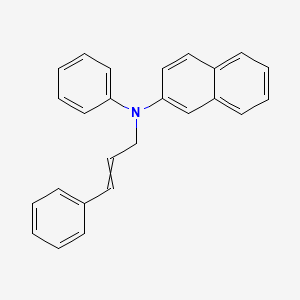
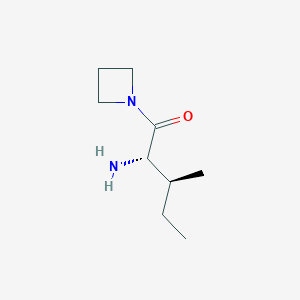
![10-({9-[(Dec-9-en-1-yl)sulfanyl]nonyl}sulfanyl)dec-1-ene](/img/structure/B12563785.png)


![(1-[3-(2-Hydroxyethoxy)benzyl]piperidin-4-yl)carbamic acid tert-butyl ester](/img/structure/B12563818.png)
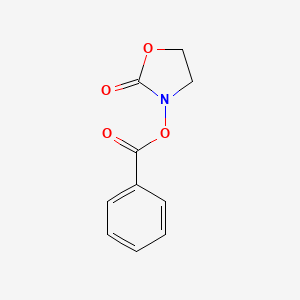
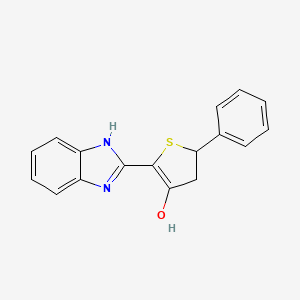
![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12563853.png)
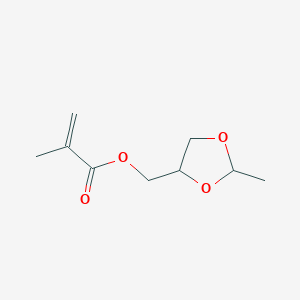
![2,2,2-Trifluoro-N-[(1R)-1-(naphthalen-2-yl)ethyl]acetamide](/img/structure/B12563864.png)
